N-(3-bromopyridin-2-yl)acetamide
Overview
Description
N-(3-bromopyridin-2-yl)acetamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Preparation Methods
N-(3-bromopyridin-2-yl)acetamide can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromopyridine with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature and stirred overnight . The resulting product is then purified through extraction with ethyl acetate .
Chemical Reactions Analysis
N-(3-bromopyridin-2-yl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cyclization Reactions: It can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various bases . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-bromopyridin-2-yl)acetamide has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a pharmacophore for the development of therapeutic agents . Additionally, it has applications in drug discovery and synthesis.
Mechanism of Action
Comparison with Similar Compounds
N-(3-bromopyridin-2-yl)acetamide can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . The unique bromine substitution in this compound distinguishes it from other pyridine derivatives and contributes to its distinct reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable building block for the synthesis of complex molecules and therapeutic agents. Further research into its mechanism of action and applications will continue to expand our understanding of this compound.
Properties
IUPAC Name |
N-(3-bromopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMIXVYAZYQKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356053 | |
Record name | N-(3-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155444-28-3 | |
Record name | N-(3-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.